6-Cloro-1-benzofuran-2-carboxilato de metilo

Descripción general

Descripción

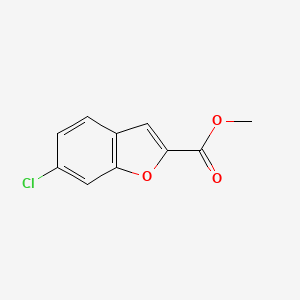

Methyl 6-chloro-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7ClO3 It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Aplicaciones Científicas De Investigación

Pharmacological Applications

Methyl 6-chloro-1-benzofuran-2-carboxylate has been investigated for its potential as a therapeutic agent in several diseases. Notably, benzofuran derivatives are recognized for their ability to inhibit leukotriene biosynthesis, which is crucial in treating inflammatory conditions such as asthma and allergies . The compound's structure allows it to interact with biological pathways effectively, making it a candidate for further pharmacological development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including methyl 6-chloro-1-benzofuran-2-carboxylate. For example, a study demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . These compounds were shown to disrupt critical signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

The antimicrobial activity of methyl 6-chloro-1-benzofuran-2-carboxylate has been evaluated against a range of pathogens. Research indicates that benzofuran derivatives can exhibit potent antibacterial and antifungal activities. For instance, compounds derived from the benzofuran scaffold have shown effectiveness against Gram-positive bacteria and fungi such as Candida albicans .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of methyl 6-chloro-1-benzofuran-2-carboxylate is critical for optimizing its biological activity. Variations in substituents on the benzofuran ring significantly influence the compound's potency and selectivity against different targets. Research has shown that specific modifications can enhance anticancer or antimicrobial properties while reducing toxicity .

Case Studies and Research Findings

Several case studies illustrate the successful application of methyl 6-chloro-1-benzofuran-2-carboxylate in scientific research:

Mecanismo De Acción

Target of Action

Benzofuran derivatives, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that the targets could be related to these biological processes.

Mode of Action

For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication .

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . Therefore, it’s plausible that Methyl 6-chloro-1-benzofuran-2-carboxylate could have similar effects.

Análisis Bioquímico

Biochemical Properties

Methyl 6-chloro-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including methyl 6-chloro-1-benzofuran-2-carboxylate, have been shown to exhibit potent antibacterial activity by interacting with bacterial enzymes and disrupting their normal function . The nature of these interactions often involves the inhibition of enzyme activity, leading to the disruption of essential biochemical pathways in the target organisms.

Cellular Effects

Methyl 6-chloro-1-benzofuran-2-carboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to inhibit cell growth in different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These effects are often mediated through the modulation of signaling pathways and the regulation of gene expression involved in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of methyl 6-chloro-1-benzofuran-2-carboxylate involves several key processes. It exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . These interactions are crucial for the compound’s therapeutic effects in treating conditions such as paroxysmal supraventricular tachycardia and premature ventricular contractions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 6-chloro-1-benzofuran-2-carboxylate can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Benzofuran derivatives have been found to exhibit stable biological activity over extended periods, making them suitable for long-term studies

Dosage Effects in Animal Models

The effects of methyl 6-chloro-1-benzofuran-2-carboxylate vary with different dosages in animal models. Studies have shown that benzofuran derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects At high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

Methyl 6-chloro-1-benzofuran-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism . Understanding the metabolic pathways of methyl 6-chloro-1-benzofuran-2-carboxylate is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of methyl 6-chloro-1-benzofuran-2-carboxylate within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution Additionally, its localization and accumulation within different cellular compartments can influence its therapeutic effects

Subcellular Localization

The subcellular localization of methyl 6-chloro-1-benzofuran-2-carboxylate plays a critical role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-1-benzofuran-2-carboxylate can be synthesized through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of methyl 6-chloro-1-benzofuran-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-chloro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various halogenated derivatives.

Comparación Con Compuestos Similares

Methyl 6-chloro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Another compound used for similar therapeutic purposes.

Angelicin: Known for its biological activities, including antimicrobial properties.

Actividad Biológica

Methyl 6-chloro-1-benzofuran-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Methyl 6-Chloro-1-benzofuran-2-carboxylate

- Chemical Formula : C10H7ClO3

- Molecular Weight : 216.61 g/mol

- CAS Number : 323580-73-0

Methyl 6-chloro-1-benzofuran-2-carboxylate is a derivative of benzofuran, a class known for its varied biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties .

Target Interactions

Benzofuran derivatives, including methyl 6-chloro-1-benzofuran-2-carboxylate, have been shown to interact with several biological targets:

- Anticancer Activity : These compounds inhibit cell growth in various cancer cell lines by inducing apoptosis or cell cycle arrest. For example, they have demonstrated significant inhibitory effects against leukemia and solid tumors .

- Antibacterial Activity : The compound exhibits potent activity against bacterial enzymes, disrupting their normal function and leading to cell death .

Biochemical Pathways

The compound's mechanism involves several biochemical pathways, including:

- Cell Growth and Proliferation : Inhibition of pathways related to cell division and survival.

- Oxidative Stress Response : Modulation of oxidative stress pathways that can lead to cellular damage or death.

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of methyl 6-chloro-1-benzofuran-2-carboxylate on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.05 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 0.08 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 0.06 | Inhibition of proliferation |

| HL-60 (Leukemia) | 0.02 | Apoptotic pathway activation |

These results indicate that methyl 6-chloro-1-benzofuran-2-carboxylate possesses significant anticancer properties across multiple types of cancer cells .

Antibacterial Activity

Research has also highlighted the antibacterial potential of this compound:

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

The compound's effectiveness against these pathogens suggests that it could serve as a lead compound for developing new antimicrobial agents .

Case Studies

-

Antitumor Activity in Vivo :

A study investigated the effects of methyl 6-chloro-1-benzofuran-2-carboxylate in a murine model of breast cancer. Treatment resulted in a significant reduction in tumor size compared to controls, with observed mechanisms involving apoptosis induction and inhibition of angiogenesis. -

Antimicrobial Efficacy :

In another case study focusing on skin infections caused by Staphylococcus aureus, topical application of a formulation containing methyl 6-chloro-1-benzofuran-2-carboxylate led to rapid healing and reduced bacterial load.

Propiedades

IUPAC Name |

methyl 6-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKNMQLOVMQZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220781 | |

| Record name | 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323580-73-0 | |

| Record name | 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=323580-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.